Chloromethanesulfonyl fluoride

Description

Significance and Context of Sulfonyl Fluorides in Chemical Science

The study of sulfonyl fluorides (R-SO₂F) has evolved from niche applications to a significant area of chemical research. nih.gov Initially investigated for uses as dyes and pesticides, their unique properties have made them indispensable tools in modern chemistry. wikipedia.org

Sulfonyl fluorides are recognized as versatile S(VI) electrophiles. nih.gov They participate in a highly reliable and selective type of reaction known as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. This reaction involves a nucleophile attacking the electrophilic sulfur atom, leading to the displacement of the fluoride ion. smolecule.com This process allows for the construction of sulfates, sulfamates, and sulfonamides, which are crucial linkages in many functional molecules. smolecule.com The reactivity of sulfonyl fluorides as electrophiles is central to their utility in creating diverse molecular architectures. smolecule.com

A key feature that distinguishes sulfonyl fluorides from their more common sulfonyl chloride (R-SO₂Cl) counterparts is their unique balance of stability and reactivity. tandfonline.com The sulfur-fluorine bond is strong, rendering sulfonyl fluorides significantly more stable and resistant to hydrolysis and thermolysis than sulfonyl chlorides. sigmaaldrich.com While sulfonyl chlorides can be highly reactive and often unstable, complicating their storage and handling, sulfonyl fluorides offer greater benchtop stability and functional group tolerance under various reaction conditions. archive.org This enhanced stability does not render them inert; rather, their reactivity can be controllably "unlocked" under specific conditions, such as with the use of appropriate catalysts, allowing for selective reactions. wikipedia.org

The favorable characteristics of sulfonyl fluorides have led to their widespread adoption across multiple chemical disciplines. In synthetic organic chemistry, they are valued as reliable building blocks. guidechem.com In medicinal chemistry and chemical biology, they have emerged as "privileged warheads" for creating covalent inhibitors that can target specific amino acid residues—such as tyrosine, lysine, and serine—in proteins, thereby expanding the range of "druggable" targets beyond what is accessible with traditional reagents. nih.gov Their stability and selective reactivity are also being leveraged in materials science for the development of new polymers and functional materials through SuFEx click chemistry. tandfonline.comguidechem.com

Research Rationale and Scope for Chloromethanesulfonyl Fluoride Investigations

While extensive academic literature is dedicated to the broader class of sulfonyl fluorides, specific research focusing solely on this compound (ClCH₂SO₂F) is less prevalent. Its significance and the rationale for its investigation can be inferred from its unique chemical structure and the established reactivity of its constituent functional groups. The compound is commercially available, indicating its utility as a reagent. sigmaaldrich.combiosynth.com

The primary rationale for investigating this compound stems from its bifunctional nature. It contains two distinct reactive sites:

The sulfonyl fluoride group (-SO₂F) , which can act as an electrophilic hub for SuFEx reactions.

The chloromethyl group (-CH₂Cl) , which is a classic electrophilic alkylating agent capable of reacting with nucleophiles in Sₙ2 reactions.

This duality suggests a research scope centered on using this compound as a versatile chemical linker or building block. A plausible synthetic application involves a two-step, orthogonal reaction sequence where one functional group reacts while the other remains intact, to be used in a subsequent transformation. For instance, the sulfonyl fluoride could first react with a nucleophile (e.g., a phenol (B47542) or an amine) under SuFEx conditions, followed by an alkylation reaction at the chloromethyl site. This would allow for the modular construction of more complex molecules. One study notably utilizes this compound in the synthesis of novel dienyl sulfonyl fluorides evaluated as potential inhibitors for butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. tandfonline.comnih.gov

The synthesis of this compound itself is typically achieved via halide exchange from its precursor, chloromethanesulfonyl chloride, a common and efficient method for preparing sulfonyl fluorides. nih.govwikipedia.orggoogle.com

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 373-93-3 sigmaaldrich.combiosynth.com |

| Molecular Formula | CH₂ClFO₂S biosynth.com |

| Molecular Weight | 132.54 g/mol biosynth.com |

| SMILES | C(S(=O)(=O)F)Cl biosynth.com |

| InChI Key | CRUSUKQDRLFRHO-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Comparison of Sulfonyl Halide Properties

| Property | Sulfonyl Fluorides (R-SO₂F) | Sulfonyl Chlorides (R-SO₂Cl) |

| Stability | High; resistant to hydrolysis and thermolysis. sigmaaldrich.com | Lower; more reactive and prone to decomposition. sigmaaldrich.comarchive.org |

| Reactivity | Moderately electrophilic; requires specific conditions or catalysts for reaction (SuFEx). wikipedia.org | Highly electrophilic; reacts readily with many nucleophiles. wikipedia.org |

| Handling | Generally stable for storage and handling. archive.org | Can be unstable, sometimes requiring in situ generation. archive.org |

| Primary Use | Covalent inhibitors, SuFEx click chemistry, stable building blocks. guidechem.comnih.gov | Synthesis of sulfonamides and sulfonate esters. wikipedia.org |

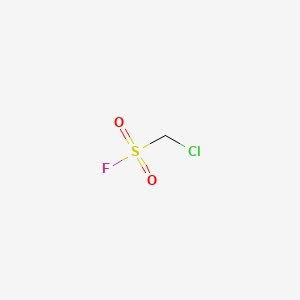

Structure

3D Structure

Properties

IUPAC Name |

chloromethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClFO2S/c2-1-6(3,4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUSUKQDRLFRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190761 | |

| Record name | Methanesulfonyl fluoride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-93-3 | |

| Record name | Methanesulfonyl fluoride, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonyl fluoride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethanesulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Chloromethanesulfonyl Fluoride

Fundamental Reactivity Patterns

Chloromethanesulfonyl fluoride (B91410), a member of the sulfonyl fluoride class of compounds, exhibits distinct reactivity patterns characterized by a notable stability under certain conditions and selective reactivity towards nucleophiles. This balance of stability and reactivity is a hallmark of the sulfonyl fluoride functional group.

Selective Reactivity with Nucleophiles

Despite their general stability, sulfonyl fluorides demonstrate selective reactivity towards a range of nucleophiles. enamine.net This reactivity is particularly notable with the nucleophilic side chains of amino acid residues. enamine.netrsc.org Research has shown that sulfonyl fluorides can form stable covalent adducts with the side chains of tyrosine and lysine. acs.orgrsc.org They have also been observed to react with histidine and serine residues. enamine.net

Conversely, the interaction of sulfonyl fluorides with cysteine is different. While they react with N-acetylcysteine, the resulting adducts have been found to be unstable. acs.orgrsc.org This selective reactivity profile makes sulfonyl fluorides valuable tools in chemical biology for the targeted modification of proteins. The reactivity of arylsulfonyl fluorides towards these nucleophilic amino acids can be fine-tuned by altering the electronic properties of the molecule. rsc.org

The general reactivity trend of sulfonyl halides sees a decrease in stability in the order of fluorides > chlorides > bromides > iodides. wikipedia.org This places sulfonyl fluorides as the most stable and, consequently, the most selective of the sulfonyl halides in their reactions with nucleophiles.

Reaction Mechanisms

The reactions of sulfonyl fluorides with nucleophiles primarily proceed through nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl group. The specific mechanism can, however, vary depending on the nucleophile and the reaction conditions.

Nucleophilic Substitution at Sulfonyl Sulfur

The central sulfur atom in chloromethanesulfonyl fluoride is highly electrophilic due to the presence of two oxygen atoms and a fluorine atom, all of which are highly electronegative. This makes the sulfur atom susceptible to attack by nucleophiles. The mechanism of this nucleophilic substitution has been a subject of investigation, with evidence pointing towards different pathways.

The exchange of a fluoride ion at the sulfonyl center is a key reaction. Experimental and computational studies suggest that fluoride substitution with another fluoride anion is a low-barrier process. nih.gov This facile exchange is indicative of a mechanism that proceeds through a low-energy transition state. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation, is characterized by the exchange of fluoride at a high oxidation state sulfur center with an incoming nucleophile. nih.gov

While SN2-type mechanisms have been proposed for the reaction of sulfonyl fluorides with some nucleophiles, such as primary amines, an addition-elimination (A-E) mechanism is also plausible, particularly for fluoride exchange. researchgate.netresearchgate.net In the A-E mechanism, the incoming nucleophile adds to the sulfur atom, forming a transient pentacoordinate intermediate. This is followed by the elimination of the leaving group, in this case, the fluoride ion. The reaction of phenol (B47542) anions with SO₂F₂ is thought to occur via an addition-elimination or SN2 process. oup.com

The mechanism of nucleophilic substitution for sulfonyl fluorides can be contrasted with that of sulfonyl chlorides. Sulfonyl chlorides are generally more reactive than their fluoride counterparts. The conversion of sulfonyl chlorides to sulfonyl fluorides is a common synthetic route, involving a direct chloride/fluoride exchange, often facilitated by a fluoride salt like potassium fluoride. mdpi.comorganic-chemistry.org

A key difference in their reactivity lies in the stability of the sulfur-halogen bond. The S(VI)-Cl bond is more susceptible to reductive collapse, leading to S(IV) species and a chloride anion. acs.org In contrast, the S(VI)-F bond is resistant to reduction, and its cleavage is heterolytic. This fundamental difference in stability influences the mechanistic pathways available to each type of sulfonyl halide. While both can undergo nucleophilic substitution, the greater propensity for reduction in sulfonyl chlorides introduces potential side reactions not typically observed with sulfonyl fluorides. Surface analysis has also revealed that the fluoride in sulfonyl fluorides does not participate in hydrogen bonding to the same extent as the chloride in sulfonyl chlorides, which can influence their interaction with nucleophiles in protic solvents. researchgate.netfgcu.edu

Influence of Reaction Conditions on Kinetics and Mechanism

The reactivity of this compound is influenced by reaction conditions such as temperature and the solvent used. For instance, in certain stereoselective reactions, the compound has been used in tetrahydrofuran (B95107) at a controlled temperature of 20°C for a duration of 20 minutes (0.333 hours). Under these specific conditions, the reaction proceeds to yield the desired product. The choice of solvent and the maintenance of a specific temperature are critical in directing the stereochemical outcome and achieving a satisfactory yield.

Advanced Mechanistic Studies

Advanced studies into the reaction mechanisms of sulfonyl fluorides provide a deeper understanding of their chemical behavior. While specific in-depth mechanistic studies for this compound are not extensively detailed in publicly accessible literature, general principles from related sulfonyl fluorides can offer insights.

Kinetic Studies of Fluorination Processes

Kinetic studies are crucial for understanding the rates and mechanisms of fluorination reactions involving sulfonyl fluorides.

In-situ spectroscopic techniques, such as ReactIR (ReactIR™), are powerful tools for monitoring the progress of chemical reactions in real-time. These methods allow for the detection and characterization of transient reaction intermediates, providing direct evidence for proposed reaction mechanisms. By observing the appearance and disappearance of vibrational bands corresponding to different functional groups, researchers can track the conversion of reactants to products and identify any short-lived species that may be formed during the reaction. The application of such techniques to reactions involving this compound would be invaluable for elucidating the precise mechanistic steps.

Thermal Decomposition and Elimination Pathways (e.g., α-Fluorine Elimination)

The thermal stability and decomposition pathways of sulfonyl fluorides are important aspects of their chemistry. For analogous compounds like trifluoromethanesulfonyl fluoride, computational studies have shown that decomposition can occur via cleavage of the C-S bond to form radical species (CF₃ and SO₂F). Other potential pathways include isomerization and subsequent fragmentation.

Elimination reactions are also a key consideration. While α-fluorine elimination is a known pathway for certain organofluorine compounds, the specific decomposition and elimination pathways for this compound have not been extensively documented. Theoretical and experimental studies would be necessary to determine if pathways such as α-elimination of chlorine or fluorine, or other fragmentation routes, are energetically favorable upon thermal stress.

Applications of Chloromethanesulfonyl Fluoride in Advanced Organic Synthesis and Chemical Biology

As a Versatile Reagent and Building Block

Chloromethanesulfonyl fluoride's utility in organic synthesis stems from its ability to act as a precursor to other important functional groups and to introduce the sulfonyl moiety into a variety of molecular scaffolds.

In the Synthesis of Sulfonyl Chlorides and Sulfonamides

While sulfonyl chlorides have traditionally been the go-to electrophiles for synthesizing sulfonamides, sulfonyl fluorides are gaining prominence due to their superior stability and selectivity. nih.govnih.gov Unlike sulfonyl chlorides, which can be prone to reduction of the S(VI) center to S(IV) species, sulfonyl fluorides exclusively undergo the desired substitution reaction. nih.gov This enhanced stability makes them more robust for storage and handling. nih.gov

The synthesis of sulfonamides from sulfonyl fluorides often requires activation, for instance, using a Lewis acid like calcium triflimide [Ca(NTf2)2] to enhance the electrophilicity of the sulfur atom for nucleophilic attack by amines. nih.gov This method is effective for a wide range of electronically and sterically diverse sulfonyl fluorides and amines, yielding the corresponding sulfonamides in good yields. nih.gov Research has also shown that 1-hydroxybenzotriazole (B26582) (HOBt) can act as an efficient nucleophilic catalyst to activate sulfonyl fluorides for amidation, enabling the synthesis of various sulfonamides, including sterically hindered ones. researchgate.net

While aliphatic sulfonyl chlorides may react efficiently with sterically hindered amines, the corresponding fluorides sometimes show no activity under similar conditions. researchgate.net However, for amines that contain additional functional groups, aliphatic sulfonyl fluorides often provide better results than their chloride counterparts. researchgate.net A straightforward method for preparing sulfonyl fluorides involves a direct chloride/fluoride (B91410) exchange from the corresponding sulfonyl chloride using potassium fluoride in a water/acetone (B3395972) mixture, a process that is both simple and high-yielding. nih.govorganic-chemistry.org Furthermore, a practical route to sulfonyl fluorides from densely functionalized sulfonamides has been developed, proceeding via an in situ generated sulfonyl chloride. semanticscholar.orgresearchgate.net

Table 1: Comparison of Sulfonyl Fluorides and Sulfonyl Chlorides in Sulfonamide Synthesis

| Feature | Sulfonyl Fluorides (R-SO2F) | Sulfonyl Chlorides (R-SO2Cl) |

|---|---|---|

| Stability | High; resistant to reduction and thermolysis. nih.gov | Lower; sensitive to reductive collapse to S(IV) species. nih.gov |

| Reactivity | Generally lower, often requiring activation (e.g., Lewis acids, catalysts). nih.gov | Highly reactive, can lead to poor selectivity with multiple nucleophiles. nih.gov |

| Selectivity | Chemoselective, producing only sulfonylation products. | Can yield mixtures of sulfonated and chlorinated products. bldpharm.com |

| Handling | More stable for storage. nih.gov | Can be unstable during storage. nih.gov |

| Synthesis | Can be prepared by chloride/fluoride exchange from sulfonyl chlorides. nih.gov | Common precursors for sulfonyl fluorides. |

For Introducing Sulfonyl Groups into Organic Molecules

The introduction of sulfonyl groups is a critical transformation in organic synthesis, and sulfonyl fluorides serve as key intermediates in this process. researchgate.netdntb.gov.ua Their balanced stability and reactivity make them compatible with a wide array of functional groups, allowing for their incorporation into complex molecules. researchgate.netresearchgate.net

Various methods have been developed to introduce the sulfonyl fluoride moiety. Radical fluorosulfonylation has emerged as an efficient approach for producing diverse functionalized sulfonyl fluorides. rsc.org For instance, photoredox catalysis allows for the preparation of alkyl sulfonyl fluorides from alkyl bromides and alcohols. organic-chemistry.org Another innovative method involves the radical chloro-fluorosulfonylation of alkynes to construct β-chloro alkenylsulfonyl fluorides, which serve as versatile hubs for further transformations. researchgate.netnih.gov Additionally, an electrochemical approach enables the synthesis of sulfonyl fluorides from widely available thiols or disulfides and potassium fluoride, offering a mild and environmentally friendly alternative. semanticscholar.orgsemanticscholar.org This method is notable for its broad substrate scope, accommodating alkyl, benzyl, aryl, and heteroaryl thiols. semanticscholar.org

Once incorporated, the sulfonyl fluoride group can be converted into other valuable functionalities, making it a strategic building block in multistep syntheses. researchgate.net

Applications in Click Chemistry: Sulfur Fluoride Exchange (SuFEx)

The development of Sulfur Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless, has marked a new era in click chemistry, with sulfonyl fluorides at its core. nih.gov

General Principles and Broad Applications of SuFEx

SuFEx is a next-generation click reaction that involves the exchange of a sulfur(VI)-fluoride bond with nucleophiles like silyl (B83357) ethers and amines to form highly stable S(VI)-O or S(VI)-N linkages. researchgate.netnih.gov A key principle of SuFEx is the latent reactivity of the S-F bond; while exceptionally stable under most conditions, its reactivity can be "awakened" under specific catalytic conditions or within particular molecular environments, such as the binding pockets of proteins. nih.govresearchgate.net This reaction is characterized by its high efficiency, selectivity, and operational simplicity, often proceeding in high yields with minimal purification. bldpharm.com It is also compatible with water and oxygen, making it suitable for biological applications.

The stability of the sulfonyl fluoride group is a significant advantage. The S-F bond has a high bond dissociation energy compared to the S-Cl bond, making it resistant to reduction and thermolysis. bldpharm.com This stability allows sulfonyl fluorides to be used in a variety of reaction conditions without unwanted side reactions. bldpharm.com

The applications of SuFEx are extensive and continue to grow, spanning materials science, drug discovery, and chemical biology. researchgate.netnih.gov In polymer chemistry, SuFEx is used to create new polymers and for post-polymerization modifications. nih.gov In medicinal chemistry and drug discovery, the reliability of SuFEx allows for the rapid assembly of molecular libraries and the development of covalent inhibitors that can target specific amino acid residues in proteins beyond the typical cysteine, including tyrosine, lysine, and serine. bldpharm.comnih.govrsc.org

Construction of Highly Functionalized Sulfonyl Fluoride Derivatives

This compound is a key starting material for creating more complex and highly functionalized sulfonyl fluoride derivatives. These derivatives serve as versatile building blocks for a wide range of synthetic applications. nih.gov

A notable example is the stereoselective construction of α-halo-1,3-dienylsulfonyl fluorides through a pyrrolidine-mediated Knoevenagel-type condensation of aldehydes with halomethanesulfonyl fluorides. nih.gov This protocol is distinguished by its high Z-selectivity and excellent yields at room temperature, along with broad functional group compatibility. nih.gov These α-halo-1,3-dienylsulfonyl fluorides are not just synthetic curiosities; they are designed as "warheads" for covalent drug discovery, capable of reacting with biological nucleophiles. nih.govresearchgate.net

Furthermore, β-chloro alkenylsulfonyl fluorides, synthesized via the radical chloro-fluorosulfonylation of alkynes, act as powerful synthetic hubs. researchgate.netnih.gov The chloride can be selectively transformed through various reactions while leaving the sulfonyl fluoride group intact, providing access to a diverse array of previously challenging-to-synthesize sulfonyl fluorides like dienylsulfonyl and ynenylsulfonyl fluorides. researchgate.netnih.gov This modular approach is also applicable to the late-stage modification of drugs and peptides. nih.gov

Table 2: Selected Methods for Synthesizing Functionalized Sulfonyl Fluorides

| Precursor(s) | Reagents/Conditions | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Aldehydes, Halomethanesulfonyl fluorides | Pyrrolidine | α-halo-1,3-dienylsulfonyl fluorides | High Z-selectivity, high yields, room temperature. | nih.gov |

| Alkynes | Photoredox catalysis | β-chloro alkenylsulfonyl fluorides | Versatile synthetic hubs, allows for diverse transformations. | researchgate.netnih.gov |

| Thiols or Disulfides, KF | Electrochemical oxidation | Alkyl, aryl, heteroaryl sulfonyl fluorides | Mild, environmentally benign, broad scope. | semanticscholar.orgsemanticscholar.org |

| Alkyl bromides/alcohols | Photoredox catalysis, SO2, fluorinating agent | Alkyl sulfonyl fluorides | Mild, scalable, uses readily available starting materials. | organic-chemistry.org |

Specific Coupling Reactions Utilizing Dienyl Sulfonyl Fluorides (e.g., Suzuki, Sonogashira)

The functionalized dienyl and alkenyl sulfonyl fluorides derived from this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions, significantly expanding their synthetic utility. nih.govresearchgate.net

The Suzuki-Miyaura coupling reaction, traditionally used for forming carbon-carbon bonds, has been successfully applied to aryl and dienyl sulfonyl fluorides. rsc.orgresearchgate.net While the S-F bond is typically inert, under specific palladium-catalyzed conditions, the C-S bond of aryl sulfonyl fluorides can be activated to couple with boronic acids, yielding biaryl compounds. rsc.orgresearchgate.net This desulfonative cross-coupling provides a novel route to complex aromatic systems. researchgate.net Dienyl sulfonyl fluorides also participate in Suzuki reactions, allowing for the attachment of various aryl groups. researchgate.netnih.govresearchgate.net

Similarly, the Sonogashira coupling, which forms carbon-carbon bonds between sp- and sp2-hybridized carbons, has been employed with dienyl sulfonyl fluorides. youtube.com This reaction allows for the introduction of alkyne moieties, further diversifying the accessible molecular architectures. researchgate.netnih.govresearchgate.net

These coupling reactions demonstrate the remarkable versatility of sulfonyl fluorides. The ability to perform transformations at other sites on the molecule while the sulfonyl fluoride group remains intact underscores its role as a robust and selectively reactive functional group. researchgate.netnih.gov This orthogonality is crucial for the modular assembly of highly functionalized molecules for applications in drug discovery and materials science. researchgate.net

Potential in Materials Science

Fluorinated polymers possess a unique set of properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of applications. mdpi.com The incorporation of fluorine can significantly alter the properties of materials. flogen.orgflogen.org

The application of sulfonyl fluoride-containing monomers in polymer chemistry is an emerging area of research. researchgate.net While specific research on the use of this compound in materials science is not widely available, the general field of fluorinated materials provides a context for its potential. For example, side-chain fluorinated polymer surfactants have been studied for their environmental presence and properties. epa.gov The reactivity of the sulfonyl fluoride group could be exploited for the synthesis of novel polymers or for the surface modification of existing materials.

The table below lists some properties and applications of fluorinated polymers.

| Property | Application |

| High Thermal Stability | High-performance coatings, seals, and wire insulation |

| Chemical Resistance | Linings for chemical processing equipment |

| Low Surface Energy | Non-stick coatings, water and oil repellent fabrics |

| Biocompatibility | Medical implants and devices |

This table describes the general characteristics of fluorinated polymers and is not specific to materials derived from this compound.

Advanced Analytical and Characterization Techniques in Chloromethanesulfonyl Fluoride Research

Spectroscopic Methods for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for the detailed characterization of chloromethanesulfonyl fluoride (B91410) at the molecular level. These methods provide critical insights into the compound's structural features and are instrumental in tracking the kinetics of its chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. The presence of the fluorine atom in chloromethanesulfonyl fluoride makes ¹⁹F NMR a particularly powerful tool, complemented by standard ¹H and ¹³C NMR, as well as multidimensional techniques.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom in sulfonyl fluorides is sensitive to the electronic environment, providing a unique spectral signature for the -SO₂F group. alfa-chemistry.com

The ¹⁹F NMR spectrum of a sulfonyl fluoride typically exhibits a single resonance, the chemical shift of which is influenced by the substituents attached to the sulfonyl group. For instance, the ¹⁹F chemical shift for benzenesulfonyl fluoride is approximately +65.24 ppm (relative to CFCl₃ in CD₂Cl₂), while the introduction of an electron-withdrawing nitro group in 4-nitrobenzenesulfonyl fluoride shifts this to +65.47 ppm. rsc.org Conversely, an electron-donating methyl group in 4-methylbenzenesulfonyl fluoride results in a shift to +65.67 ppm. rsc.org

While specific experimental data for this compound is not widely published, its ¹⁹F chemical shift can be predicted to fall within the general range observed for aliphatic and aromatic sulfonyl fluorides. The electronegative chlorine atom attached to the methyl group is expected to influence the electron density around the fluorine nucleus, leading to a characteristic chemical shift.

Table 1: Representative ¹⁹F NMR Chemical Shifts of Various Sulfonyl Fluorides

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Benzenesulfonyl fluoride | CD₂Cl₂ | 65.24 |

| 4-Nitrobenzenesulfonyl fluoride | CD₂Cl₂ | 65.47 |

| 4-Methylbenzenesulfonyl fluoride | CD₂Cl₂ | 65.67 |

| 2-(Trifluoromethyl)benzenesulfonyl fluoride | CD₂Cl₂ | 65.17 |

| 4-Carbamoylbenzenesulfonyl fluoride | DMSO-d₆ | 66.14 |

Data sourced from supporting information of various chemical publications. rsc.org

The high sensitivity of ¹⁹F NMR also makes it an excellent tool for real-time monitoring of reactions involving this compound. Changes in the chemical environment of the fluorine atom upon reaction, for example, nucleophilic substitution at the sulfonyl group, would result in a significant change in the ¹⁹F chemical shift, allowing for the tracking of reactant consumption and product formation.

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the complete molecular structure of this compound and its derivatives.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound, COSY would reveal the connectivity between protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. It is invaluable for assigning the signals of the carbon atoms in the chloromethyl group by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. This technique can be used to establish connectivity between different parts of a molecule, for instance, by observing correlations between the protons of the chloromethyl group and the carbon atoms of a substituent in a derivatized form of this compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. These techniques are particularly well-suited for in-situ monitoring of chemical reactions, allowing for the real-time tracking of reactant and product concentrations and, consequently, the determination of reaction kinetics.

For this compound, the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group would be prominent features in its IR spectrum. The S-F and C-Cl stretching vibrations would also be observable.

In-situ IR or Raman spectroscopy can be employed to follow the progress of reactions involving this compound. For example, in a reaction where the sulfonyl fluoride group is converted to another functional group, the disappearance of the characteristic S-F stretching vibration and the appearance of new bands corresponding to the product can be monitored over time. The data obtained can then be used to determine the reaction rate and elucidate the reaction mechanism. Studies on related compounds, such as vinyl sulfonyl fluoride, have utilized vibrational spectroscopy to understand conformational stabilities and vibrational modes, providing a basis for the expected spectral features of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are essential for the separation, detection, and identification of this compound and its derivatives, especially in complex mixtures and at trace levels.

This compound is a reactive compound, and its direct analysis by gas chromatography (GC) can be challenging due to potential degradation or reaction in the GC system. Therefore, derivatization is often a necessary step to convert it into a more stable and volatile compound suitable for GC analysis.

Derivatization typically involves reacting the sulfonyl fluoride with a reagent that replaces the fluorine atom with a less reactive group. For example, sulfonyl fluorides can be derivatized by reaction with alcohols to form stable sulfonate esters. The choice of derivatizing agent is crucial and depends on the specific analytical requirements. The resulting derivative can then be readily separated by GC and detected with high sensitivity and selectivity using tandem mass spectrometry (MS/MS).

GC-MS/MS provides excellent specificity through the selection of specific parent-to-product ion transitions (Selected Reaction Monitoring, SRM), which minimizes interferences from the sample matrix. This is particularly important for the analysis of trace levels of this compound derivatives in complex environmental or biological samples. While specific derivatization protocols for this compound are not extensively documented, methods developed for other reactive acid chlorides and sulfonyl chlorides, such as those relevant to the Chemical Weapons Convention, can be adapted. rsc.orgresearchgate.net These methods often involve reaction with alcohols in the presence of a base to form stable esters. rsc.orgresearchgate.net

Table 2: Potential Derivatization Reactions for this compound

| Derivatizing Agent | Product Class | Analytical Advantages |

| Methanol/Pyridine | Methyl Chloromethanesulfonate | Increased volatility and thermal stability for GC analysis. |

| 1-Propanol/Pyridine | Propyl Chloromethanesulfonate | Forms a stable derivative amenable to GC-MS analysis. rsc.orgresearchgate.net |

| Phenol (B47542)/Base | Phenyl Chloromethanesulfonate | Can introduce a chromophore for UV detection if using LC. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and quantification of trace levels of organic compounds in complex matrices. ut.ee This method offers high sensitivity and selectivity, making it suitable for the analysis of compounds like this compound. The LC system separates the components of a mixture, and the MS/MS system provides detection and structural information. While specific LC-MS/MS methods for this compound are not detailed in the available literature, the general approach would involve optimizing both the chromatographic separation and the mass spectrometric detection. For related fluorinated compounds, LC-MS/MS has been successfully applied for trace analysis. nih.gov

Ion Chromatography for Fluoride Quantification

Ion chromatography (IC) is a widely used technique for the determination of anions and cations in aqueous solutions. usgs.govnih.gov In the context of this compound, IC would be a crucial tool for quantifying the amount of fluoride released from the compound under specific conditions, such as degradation or metabolism. This would involve separating the fluoride ion from other anions in the sample matrix and quantifying it using a conductivity detector. The method is known for its accuracy and precision in fluoride analysis. nih.govresearchgate.net

Advanced Techniques for Organic Fluorine Quantification

Beyond the analysis of the parent compound, it is often necessary to determine the total amount of organically bound fluorine in a sample. This is particularly important in environmental monitoring and toxicological studies.

Total Oxidizable Precursors (TOP) Assay

The Total Oxidizable Precursors (TOP) assay is a method designed to estimate the concentration of perfluoroalkyl acid (PFAA) precursors in a sample. alsglobal.comnih.govcdmsmith.com This is achieved by oxidizing the sample, typically with persulfate, to convert the precursors into stable PFAAs that can be readily quantified by LC-MS/MS. nih.govpfascentral.org Although the TOP assay is primarily associated with per- and polyfluoroalkyl substances (PFAS), the principle of oxidative conversion could potentially be applied to other organofluorine compounds. However, there is no available research on the application of the TOP assay specifically to this compound.

Nontargeted Analysis (NTA) via High-Resolution Mass Spectrometry

Nontargeted analysis (NTA) coupled with high-resolution mass spectrometry (HRMS) represents a powerful approach for the comprehensive screening and identification of unknown compounds in complex samples. This technique is particularly valuable in environmental and industrial settings for discovering novel transformation products, contaminants, and byproducts without the need for reference standards.

While specific studies employing nontargeted analysis for this compound are not extensively detailed in the public domain, the principles of this methodology are broadly applicable. In a hypothetical NTA workflow for this compound, high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, would be utilized to acquire accurate mass data. This allows for the determination of elemental compositions for precursor and fragment ions, a critical step in the identification of unknown substances.

The general process involves data acquisition in both full-scan mode to detect all ionizable compounds and tandem mass spectrometry (MS/MS) mode to generate fragmentation patterns for structural elucidation. Advanced data processing software is then used to perform peak picking, background subtraction, and formula prediction. The resulting data can be screened against large chemical databases and spectral libraries to tentatively identify compounds.

For instance, in the broader context of fluorinated compounds, NTA has been successfully used to identify novel per- and polyfluoroalkyl substances (PFAS) in various environmental matrices. nih.govnih.gov These studies demonstrate the utility of HRMS in identifying previously uncharacterized compounds based on their exact mass and isotopic patterns. nih.govnih.gov The methodologies from these studies, which often involve sophisticated data analysis workflows and the use of specialized software for visualizing complex datasets, could theoretically be adapted for the investigation of this compound and its potential derivatives. youtube.comchemrxiv.org

A significant challenge in NTA is the confident identification of detected features. The process typically involves several levels of identification confidence, from the assignment of a molecular formula to confirmation with a reference standard. Collaborative trials and the development of extensive spectral libraries are ongoing efforts within the scientific community to improve the reliability of nontargeted screening results. core.ac.uk

The table below illustrates a conceptual framework for how data from a nontargeted analysis of a sample containing this compound might be presented.

| Feature ID | Retention Time (min) | Measured m/z | Proposed Formula | Mass Error (ppm) | Proposed Compound | Identification Confidence |

| 1 | 3.5 | 131.9510 | CH2ClFO2S | 1.2 | This compound | Level 2 |

| 2 | 4.2 | 147.9250 | C2H2ClF2O2S | -0.8 | Transformation Product A | Level 3 |

| 3 | 2.8 | 115.9765 | CH3ClO2S | 1.5 | Transformation Product B | Level 3 |

Table 1. Conceptual Data from Nontargeted Analysis of this compound. This table is for illustrative purposes only and does not represent actual experimental data. Level 2 confidence indicates a probable structure based on spectral evidence, while Level 3 suggests a tentative candidate.

Further research employing nontargeted high-resolution mass spectrometry would be invaluable for understanding the environmental fate, transformation pathways, and potential byproducts associated with this compound.

Theoretical and Computational Chemistry Studies of Chloromethanesulfonyl Fluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a versatile and accurate computational method for studying the electronic structure and properties of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it a valuable tool for investigating the reactivity and properties of chloromethanesulfonyl fluoride (B91410).

Elucidation of Reaction Mechanisms and Transition States

While specific DFT studies on the reaction mechanisms of chloromethanesulfonyl fluoride are not extensively documented in the literature, the methodology is well-established for analogous sulfonyl fluorides. DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states.

Table 1: Illustrative Example of DFT-Calculated Energies for a Hypothetical Reaction of this compound with a Nucleophile (Nu⁻)

| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| ClCH₂SO₂F + Nu⁻ | B3LYP/6-311+G(d,p) | -1200.50 | 0.0 |

| Transition State | B3LYP/6-311+G(d,p) | -1200.47 | 18.8 |

| ClCH₂SO₂Nu + F⁻ | B3LYP/6-311+G(d,p) | -1200.55 | -31.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Correlation of Computational Results with Experimental Kinetic Data

A key application of DFT calculations is the correlation of theoretical findings with experimental kinetic data. The activation energies calculated from DFT can be used to estimate reaction rates using transition state theory. By comparing these calculated rates with experimentally determined values, the plausibility of a proposed reaction mechanism can be assessed.

For this compound, one could computationally investigate its hydrolysis or its reaction with various nucleophiles. The calculated activation barriers for these reactions would provide insights into its reactivity profile. If experimental kinetic data were available, a strong correlation between the computed and experimental rates would lend significant support to the proposed mechanism. Discrepancies, on the other hand, might suggest alternative pathways or the need for a higher level of theory.

Investigation of Noncovalent Interactions and Hirshfeld Surface Analysis

Noncovalent interactions play a crucial role in determining the crystal packing and solid-state properties of molecules. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.

Prediction and Interpretation of ¹⁹F Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of fluorine-containing compounds. DFT calculations have become increasingly reliable in predicting NMR chemical shifts, including those of the ¹⁹F nucleus. The prediction of ¹⁹F chemical shifts for this compound would involve calculating the magnetic shielding tensor of the fluorine atom using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

The calculated isotropic shielding constant is then converted to a chemical shift by referencing it to a standard compound, such as CFCl₃. The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. Studies on a wide range of fluorinated molecules have shown that with appropriate computational methods, ¹⁹F chemical shifts can be predicted with a mean absolute deviation of a few parts per million (ppm). Such calculations would be invaluable in confirming the structure of this compound and in interpreting its experimental ¹⁹F NMR spectrum.

Table 2: Representative DFT Functionals and Basis Sets for ¹⁹F NMR Chemical Shift Prediction

| DFT Functional | Basis Set | Typical Accuracy (ppm) |

| B3LYP | 6-311+G(2d,p) | 2-5 |

| ωB97XD | aug-cc-pVDZ | 1-4 |

| M06-2X | pcSseg-2 | 2-6 |

Note: The accuracy values are generalized from literature on various fluorinated compounds.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for this compound are reported in the reviewed literature, this computational technique would be highly valuable for understanding its behavior in condensed phases. MD simulations model the time-dependent behavior of a molecular system, providing insights into conformational dynamics, solvation effects, and transport properties.

An MD simulation of this compound in a solvent like water would involve defining a force field that accurately describes the intra- and intermolecular interactions. The simulation would then track the positions and velocities of all atoms over time, revealing how the molecule interacts with the surrounding solvent molecules and its preferred conformational states. This information is crucial for understanding its solubility and reactivity in different environments.

Computational Modeling of Biological Interactions

Sulfonyl fluorides are recognized as a privileged class of "warheads" in chemical biology and drug discovery due to their ability to form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and lysine. While specific computational studies on the biological interactions of this compound are lacking, computational modeling techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) are routinely used to investigate such interactions for other sulfonyl fluorides.

Molecular docking could be employed to predict the binding mode of this compound within the active site of a target protein. This would involve generating a multitude of possible binding poses and scoring them based on their predicted binding affinity. Subsequent QM/MM calculations could then be used to model the covalent bond formation between the sulfonyl fluoride and a specific amino acid residue, providing a detailed understanding of the inhibition mechanism at an electronic level. These computational approaches are instrumental in the rational design of targeted covalent inhibitors.

Mechanistic Modeling of Enzyme Sulfonylation Processes

Computational modeling, particularly through quantum mechanics/molecular mechanics (QM/MM) methods, is a powerful tool for elucidating the step-by-step process of enzyme sulfonylation by this compound. mdpi.com This process involves the covalent modification of nucleophilic amino acid residues within an enzyme's active site, such as serine, threonine, lysine, or tyrosine. jenabioscience.comrsc.org

The reaction mechanism typically proceeds via a nucleophilic attack from an amino acid side chain on the sulfur atom of the sulfonyl fluoride group. This leads to a transition state and subsequently the formation of a stable sulfonamide or sulfonate ester bond, releasing the fluoride ion. nih.govwur.nl QM/MM simulations can model this entire process, providing detailed energetic and structural information. The "quantum mechanics" part of the calculation treats the reacting species (the amino acid residue and this compound) with high accuracy, while the "molecular mechanics" part models the larger protein environment, which is crucial for correctly representing the electrostatic and steric influences of the active site. mdpi.comnih.gov

These models can reveal the precise roles of other active site residues in catalysis, for instance, by acting as proton donors or acceptors to facilitate the nucleophilic attack. nih.gov By calculating the energy barriers for different potential pathways, researchers can determine the most likely reaction mechanism.

| Amino Acid Residue | Proposed Role of Active Site Environment | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Serine | Proton abstraction by a nearby histidine residue | 15.2 |

| Lysine | Stabilization of the transition state by hydrogen bonding | 18.5 |

| Tyrosine | General base catalysis by a glutamate (B1630785) residue | 16.8 |

Prediction of Reactivity and Selectivity in Enzyme Active Sites

A key goal of computational studies is to predict how reactive this compound will be towards a specific enzyme and whether it will selectively target a particular amino acid residue. acs.org The reactivity of sulfonyl fluorides can be correlated with their electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO). nih.govacs.org A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack. nih.gov

Computational methods can calculate the LUMO energy of this compound and compare it to other sulfonyl fluoride derivatives to rank their intrinsic reactivity. nih.gov However, the reactivity within an enzyme active site is also heavily influenced by the surrounding protein environment. nih.gov Factors such as the pKa of the target amino acid, its accessibility, and the presence of stabilizing interactions can dramatically enhance reactivity. acs.org

Molecular dynamics (MD) simulations can be employed to study the initial binding of this compound to the enzyme's active site. These simulations model the dynamic movements of both the inhibitor and the protein, providing insights into the most favorable binding poses and the interactions that hold the inhibitor in place before the covalent reaction occurs. By analyzing these pre-covalent complexes, researchers can predict the selectivity of this compound for different nucleophilic residues within the same or different proteins.

| Enzyme Target | Primary Nucleophilic Residue | Calculated Binding Affinity (ΔG, kcal/mol) | Predicted Covalent Target |

|---|---|---|---|

| Serine Protease A | Serine-195 | -7.5 | Serine-195 |

| Kinase B | Lysine-72 | -6.2 | Lysine-72 |

| Phosphatase C | Tyrosine-128 | -5.8 | None (unfavorable orientation for reaction) |

Computational Design and Prediction of Novel this compound Analogs

Building on the mechanistic understanding and reactivity predictions, computational chemistry plays a crucial role in the rational design of novel analogs of this compound with improved properties. nih.govbiorxiv.org The goal is often to enhance potency, selectivity, or other pharmacological characteristics. mdpi.com

Structure-based design is a common approach where the three-dimensional structure of the target enzyme is used as a template. nih.gov By computationally introducing modifications to the this compound scaffold, researchers can explore how these changes affect binding affinity and reactivity. For instance, adding functional groups that can form additional hydrogen bonds or hydrophobic interactions with the enzyme active site can lead to more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These models use statistical methods to correlate the chemical structures of a series of compounds with their biological activity. By training a QSAR model on a set of known sulfonyl fluoride inhibitors, it becomes possible to predict the activity of new, untested analogs of this compound. This allows for the virtual screening of large libraries of compounds to prioritize the most promising candidates for synthesis and experimental testing.

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. This early-stage assessment helps to filter out compounds that are likely to have poor pharmacokinetic profiles or toxic effects, saving time and resources in the drug discovery process.

Future Research Directions and Challenges in Chloromethanesulfonyl Fluoride Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methodologies for sulfonyl fluorides often rely on multi-step processes that may involve hazardous reagents and generate significant waste. nih.govacs.org For instance, traditional syntheses often start from sulfonyl chlorides, which themselves can be challenging to prepare and store. organic-chemistry.org A primary future challenge is the development of greener and more efficient synthetic pathways to chloromethanesulfonyl fluoride (B91410).

Recent advancements in the broader field of sulfonyl fluoride synthesis point towards promising directions. For example, methods are being developed to synthesize sulfonyl fluorides directly from more readily available precursors like thiols and disulfides using safe and low-cost reagents, a process that generates only non-toxic salts as byproducts. eurekalert.orgsciencedaily.com Another sustainable approach involves the direct chloride/fluoride exchange in aqueous media, which has been demonstrated for a range of sulfonyl chlorides. organic-chemistry.org

Future research focused on chloromethanesulfonyl fluoride should aim to adapt and optimize these greener strategies. Key objectives will include:

Direct Fluorination: Investigating the direct conversion of chloromethanethiol or its derivatives to this compound, potentially using a combination of an oxidizing agent and a fluoride source in an environmentally benign solvent like water. digitellinc.com

Catalytic Routes: Exploring catalytic methods that minimize the use of stoichiometric reagents. This could involve palladium-catalyzed approaches using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) followed by in-situ fluorination. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, scalability, and efficiency over traditional batch methods. nih.gov

| Synthetic Strategy | Potential Precursor for this compound | Key Advantages |

| Direct Oxidation/Fluorination | Chloromethanethiol | Reduced step count, potentially greener reagents. |

| Palladium-Catalyzed Sulfonylation | Chloromethyl Bromide | High functional group tolerance, one-pot procedure. nih.gov |

| Chloride-Fluoride Exchange | Chloromethanesulfonyl Chloride | Use of inexpensive fluoride sources, milder conditions. organic-chemistry.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the S-F bond in sulfonyl fluorides can be modulated by catalysts, and this is a key area for future development in the context of this compound. nih.gov While base catalysis has been traditionally used, there is a growing interest in developing more sophisticated catalytic systems. acs.org

For the synthesis of this compound, transition-metal catalysis, particularly with palladium and copper, has shown great promise for the broader class of sulfonyl fluorides. nih.govbeilstein-journals.org Future work should focus on developing catalysts specifically tailored for the synthesis of aliphatic sulfonyl fluorides like this compound, which can be challenging substrates.

In the context of the reactions of this compound, novel catalytic systems are needed to control its reactivity. For example, the development of nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives has been shown to be effective for the amidation of sterically hindered sulfonyl fluorides. chemrxiv.org Applying such systems to this compound could enable the synthesis of novel sulfonamides with high efficiency.

Future research should also explore:

Organocatalysis: The use of chiral organocatalysts to achieve enantioselective transformations involving the chloromethyl group, while the sulfonyl fluoride moiety acts as a directing or activating group.

Photoredox Catalysis: Employing photoredox catalysis to generate radicals from this compound or its precursors, enabling novel C-C and C-heteroatom bond formations. acs.org

Bismuth Catalysis: Recent computational studies have highlighted the potential of Bi(III) redox-neutral catalysis for the synthesis of aryl sulfonyl fluorides. nih.gov Investigating similar systems for aliphatic sulfonyl fluorides could lead to new synthetic routes.

| Catalytic System | Potential Application for this compound | Desired Outcome |

| Palladium/Amphos | Synthesis from chloromethyl bromide | High yield and functional group tolerance. nih.gov |

| HOBt/Silicon Additives | Amidation and esterification reactions | Efficient synthesis of derivatives under mild conditions. chemrxiv.org |

| Chiral Isothiourea | Asymmetric transformations | Enantioselective functionalization. mdpi.com |

| Bi(III) Complexes | Novel synthetic routes | Efficient and selective formation of the sulfonyl fluoride. nih.gov |

Expansion of Applications in Emerging Fields of Chemical Biology and Materials Science

Sulfonyl fluorides have emerged as powerful tools in chemical biology, acting as covalent probes for studying protein function and as warheads in targeted covalent inhibitors. rsc.orgrsc.org They are known to react with a range of amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine, in a context-specific manner. rsc.org The chloromethyl group in this compound could serve as a secondary reactive site for further functionalization or interaction with biological targets.

Future research in this area should focus on:

Covalent Inhibitor Development: Designing and synthesizing derivatives of this compound as potential covalent inhibitors for enzymes where the dual reactivity of the sulfonyl fluoride and chloromethyl groups can be exploited for enhanced potency and selectivity.

Activity-Based Probes: Developing activity-based probes based on the this compound scaffold for target identification and validation in complex biological systems. nih.gov

Bioconjugation: Exploring the use of this compound as a bifunctional linker for bioconjugation, connecting biomolecules such as proteins, peptides, or nucleic acids.

In materials science, the stability and reactivity of the sulfonyl fluoride group make it an attractive component for the synthesis of novel polymers and functional materials. researchgate.net The SuFEx reaction has been used to create new polymers with a wide range of properties. The chloromethyl group in this compound offers a handle for post-polymerization modification, allowing for the introduction of additional functionalities.

Key research directions in materials science include:

Polymer Synthesis: Using this compound as a monomer or chain-transfer agent in polymerization reactions to create novel polymers with tailored properties.

Surface Modification: Grafting this compound onto surfaces to introduce a reactive layer for further functionalization.

Functional Materials: Incorporating this compound into materials for applications in areas such as electronics, coatings, and membranes.

Advanced Characterization of Transient Intermediates and Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and discovering new transformations. Many reactions involving sulfonyl fluorides are thought to proceed through transient intermediates that are difficult to detect and characterize. researchgate.net

Future research should employ a combination of advanced spectroscopic techniques and computational methods to elucidate the reaction pathways of this compound. This could involve:

In-situ Spectroscopy: Using techniques such as in-situ NMR and IR spectroscopy to monitor the progress of reactions and identify key intermediates.

Mass Spectrometry: Employing advanced mass spectrometry techniques, such as cryospray ionization mass spectrometry, to trap and characterize fleeting intermediates.

Computational Chemistry: Utilizing density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the structures of intermediates. nih.gov

A particular focus should be on understanding the interplay between the sulfonyl fluoride and the chloromethyl group. For example, does the chloromethyl group influence the reactivity of the S-F bond through electronic or steric effects? Can the chlorine atom be displaced intramolecularly by a nucleophile that has added to the sulfur center? Answering these questions will be key to harnessing the full synthetic potential of this compound.

Integration of Machine Learning and AI in Reaction Discovery and Optimization

The vast parameter space of chemical reactions makes their optimization a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. beilstein-journals.org ML algorithms can be trained on large datasets of reaction outcomes to predict the optimal conditions for a given transformation. ucla.eduprinceton.edu

For this compound, an ML-driven approach could be used to:

Predict Reaction Yields: Develop models that can accurately predict the yield of a reaction involving this compound under a given set of conditions (e.g., catalyst, solvent, temperature, base). princeton.edu

Optimize Reaction Conditions: Use active learning algorithms to intelligently explore the reaction space and identify the optimal conditions with a minimal number of experiments. duke.edu

Discover New Reactions: Employ AI to predict novel reactions and transformations of this compound that have not yet been explored experimentally.

A significant challenge in applying ML to the chemistry of a specific compound like this compound is the lack of large, high-quality datasets. Future efforts will require the generation of such datasets through high-throughput experimentation (HTE). The combination of HTE and ML will be a powerful engine for future discoveries in this area. beilstein-journals.org

| AI/ML Application | Objective for this compound Chemistry | Required Input Data |

| Yield Prediction | Forecast the outcome of a reaction. | Reactant structures, reaction conditions, experimental yields. princeton.edu |

| Condition Optimization | Identify the best catalyst, solvent, and temperature. | A small set of initial experimental results. duke.edu |

| Retrosynthesis Planning | Propose synthetic routes to complex molecules. | Target molecule structure, database of known reactions. |

| Novel Reaction Discovery | Identify unprecedented transformations. | Large databases of chemical reactions and quantum chemical calculations. |

Targeted Synthesis of Deuterated or Isotopically Labeled Variants for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. The synthesis of deuterated or other isotopically labeled (e.g., ¹³C, ¹⁸O, ³⁴S) versions of this compound would provide powerful probes for mechanistic studies.

For example, the synthesis of deuterated this compound (CD₂ClSO₂F) could be used to determine whether the C-H bonds of the chloromethyl group are involved in any key reaction steps through the measurement of kinetic isotope effects. Similarly, labeling with heavy oxygen (¹⁸O) in the sulfonyl group could be used to trace the fate of these atoms in substitution and elimination reactions.

The synthesis of these labeled compounds presents a significant challenge. Future research will need to develop synthetic routes that allow for the precise and efficient incorporation of isotopes. This might involve starting from commercially available labeled precursors or developing novel labeling methodologies. Once synthesized, these labeled variants of this compound can be used in a variety of mechanistic studies to provide a deeper understanding of its reactivity.

Q & A

Q. How do researchers address gaps in the ecological toxicity data for this compound?

- Meta-Analysis: Aggregate data from analogous compounds (e.g., chloromethanesulfonamides) to estimate toxicity thresholds.

- Tiered Testing: Begin with in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models.

- Collaboration: Partner with environmental agencies to access field data on bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.